1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one
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Overview
Description
1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets involved in these processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the known activities of similar benzofuran compounds, it can be inferred that this compound may interact with its targets to modulate their function, leading to changes in cellular processes such as cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Biochemical Pathways
These could include pathways involved in cell cycle regulation, oxidative stress response, viral replication, and bacterial metabolism .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
The synthesis of 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.
Medicine: Potential therapeutic applications include anti-cancer and anti-viral treatments.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: Known for their anti-cancer properties.
Benzoxazole derivatives: Used in various pharmaceutical applications.
Benzimidazole derivatives: Noted for their anti-parasitic activities. What sets this compound apart is its unique combination of the benzofuran and isothiazolone moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(1-benzofuran-2-carbonyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3S/c18-15(14-9-10-5-1-4-8-13(10)20-14)17-12-7-3-2-6-11(12)16(19)21-17/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZZQSYGMCDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N3C4=CC=CC=C4C(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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